molecular formula C9H14N2O B11913172 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one

Cat. No.: B11913172
M. Wt: 166.22 g/mol
InChI Key: VPMQGLRJDGGRML-UHFFFAOYSA-N
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Description

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the hexahydroquinolinone core.

    Amination Reactions: Introduction of the amino group can be achieved through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce various amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure.

    Quinolinone: An oxidized derivative with different chemical properties.

    Aminoquinoline: Compounds with amino groups attached to the quinoline core.

Uniqueness

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both an amino group and a hexahydroquinolinone core. This combination may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-amino-3,4,5,6,7,8-hexahydro-1H-quinolin-2-one

InChI

InChI=1S/C9H14N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h7H,1-5,10H2,(H,11,12)

InChI Key

VPMQGLRJDGGRML-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC(=O)CC2)N

Origin of Product

United States

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